5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyridazinyl phenyl benzamide backbone.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRAILHQFHHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common synthetic route involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonation: Addition of the methylsulfonyl group to the pyridazine ring.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction, often facilitated by catalysts such as palladium in the Suzuki-Miyaura coupling.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of compounds similar to 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide. For instance, derivatives of benzamides have been shown to exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study evaluating novel benzamide derivatives, compounds were tested against the A549 lung cancer cell line using the MTT assay. The results indicated that specific substitutions on the benzamide core enhanced anticancer activity, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related chloroacetamides has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of halogen atoms (bromine and chlorine) and the methanesulfonyl group are believed to enhance biological activity by improving lipophilicity and facilitating cellular uptake.
Key Findings from SAR Studies
- Halogen Substitution : Compounds with bromine or chlorine substituents often exhibit increased potency due to enhanced interaction with biological targets.
- Functional Group Influence : The methanesulfonyl group may contribute to solubility and stability, important factors in drug design.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide include other halogenated benzamides and pyridazine derivatives. These compounds share structural similarities but differ in their specific functional groups and substitutions. Some examples include:
5-bromo-2-chloro-N-methylbenzamide: Similar structure but lacks the pyridazine and methylsulfonyl groups.
Indole derivatives: Compounds like 5-bromoindole-2-carboxylic acid hydrazone derivatives, which have different core structures but similar halogenation patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C16H15BrClN3O2S
- Molecular Weight : 408.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound contains a bromine atom, a chlorine atom, and a methanesulfonyl group, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It operates through the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing cytokine production in vitro.
- Antimicrobial Properties : Some studies suggest that it exhibits activity against certain bacterial strains, although further investigation is required to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antimicrobial | Inhibits growth of specific bacteria |
-
Anticancer Activity :
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis . -
Anti-inflammatory Effects :
Another research article highlighted the compound's ability to decrease TNF-alpha and IL-6 levels in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent . -
Antimicrobial Properties :
In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial for its biological activity. Modifications at specific positions can enhance or diminish its efficacy. For instance:
- Substituting the methanesulfonyl group with other functional groups may affect its solubility and bioavailability.
- The presence of halogens (bromine and chlorine) appears to enhance anticancer activity by increasing lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
